molecular formula C9H7BrN2O2 B1375709 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216245-89-4

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Katalognummer: B1375709
CAS-Nummer: 1216245-89-4
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: PJBKLYUADULXTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a high-purity chemical building block designed for pharmaceutical and life sciences research. This multifunctional compound belongs to the imidazopyridine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of both a bromo substituent and a carboxylic acid functional group on the core structure makes it a versatile intermediate for further synthetic modification, particularly via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and amide coupling reactions. The compound is supplied as a solid and should be stored in a cool, dry, and well-ventilated area, away from incompatible substances . As a key intermediate, its primary research value lies in the construction of more complex molecules for the discovery and development of new therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBKLYUADULXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several methods:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like DMF or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Research indicates that these compounds exhibit significant activity against various bacterial strains.

Case Study:
A study evaluated the antibacterial effects of synthesized derivatives against Escherichia coli and Bacillus cereus. The results showed promising inhibition zones, indicating effective antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, with notable results summarized in Table 1 below:

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BB. cereus2025
This compoundE. coli1840

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are also being investigated for their anticancer potential. The structural features of these compounds allow for interactions with various biological targets implicated in cancer progression.

Case Study:
A research article reported that modifications to the imidazo[1,2-a]pyridine scaffold led to compounds with enhanced cytotoxicity against cancer cell lines. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action.

Synthesis of Functional Materials

The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials such as polymers and nanocomposites.

Case Study:
A recent synthesis pathway involved the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated improved performance in applications such as coatings and electronic devices.

Computational Chemistry

Theoretical studies employing Density Functional Theory (DFT) calculations have been conducted to understand the electronic properties and reactivity of this compound.

Findings:
DFT calculations revealed insights into the stability and potential reaction pathways for this compound, suggesting favorable conditions for further functionalization.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Activities
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Br (6), CH₃ (7), COOH (2) C₉H₇BrN₂O₂ 271.07 1216245-89-4 Kinase inhibition, antimicrobial
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid Br (6), CH₃ (5), COOH (2) C₉H₇BrN₂O₂ 271.07 1000845-67-9 Under investigation
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Br (6), COOH (2) C₈H₅BrN₂O₂ 257.04 749849-14-7 CDK2 inhibition
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CH₃ (7), COOH (2) C₉H₈N₂O₂ 176.17 70705-33-8 Intermediate in antikinetoplastid agents
6-Chloro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Cl (6), CH₃ (7), COOH (2) C₉H₇ClN₂O₂ 226.62 182181-19-7 Electronic effect studies

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance binding affinity in kinase inhibitors compared to chlorine, but may reduce solubility .

Trends :

  • Continuous flow synthesis (e.g., for the target compound) achieves higher yields and scalability compared to traditional methods .
  • Halogenated derivatives require precise temperature control to prevent side reactions like decarboxylation .

Biologische Aktivität

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Br-Me-IMPA) is a heterocyclic compound characterized by its unique imidazo and pyridine structures. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of approximately 255.07 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and toxicology.

Chemical Structure and Properties

The structure of Br-Me-IMPA features a bromine atom at the 6-position and a methyl group at the 7-position of the imidazo ring, along with a carboxylic acid functional group at the 2-position of the pyridine ring. These structural characteristics contribute to its diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
Functional GroupsCarboxylic acid
Structural FeaturesImidazole, Pyridine

Antimicrobial Properties

Research indicates that Br-Me-IMPA exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that it has a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against various strains of Mtb, demonstrating its potential as an anti-TB agent . The compound's mechanism of action appears to involve inhibition of mycobacterial electron transport chain components, which is crucial for bacterial survival.

Mutagenic Effects

Br-Me-IMPA has been studied for its mutagenic properties, particularly as a precursor in the formation of heterocyclic amines during high-temperature cooking processes involving meats. These compounds are known to be carcinogenic in animal models, raising concerns regarding their implications for human health . The mutagenicity is attributed to its ability to interact with DNA and proteins, leading to potential genotoxic effects.

Anti-inflammatory Potential

Preliminary studies suggest that Br-Me-IMPA may possess anti-inflammatory properties. This aspect is particularly relevant for therapeutic applications in treating inflammatory diseases, although further research is required to elucidate the underlying mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of Br-Me-IMPA can be influenced by various structural modifications. For instance, substitution patterns at different positions on the imidazo and pyridine rings have been shown to significantly affect potency against Mtb and other pathogens.

Compound NameStructure CharacteristicsUnique Features
6-Methylimidazo[1,2-a]pyridineLacks bromine; contains only methyl groupLess mutagenic than its bromo counterpart
7-Bromo-6-methylimidazo[1,2-a]pyridineBromine at different positionDifferent biological activity profile
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylateEthyl ester derivativeAltered solubility and reactivity compared to acid form

Case Studies

  • Anti-TB Activity : A study conducted by Moraski et al. evaluated several imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Br-Me-IMPA was part of a high-throughput screening approach that identified it as a potent inhibitor of Mtb with an MIC value indicating significant efficacy .
  • Mutagenicity Assessment : Another study focused on assessing the mutagenic potential of Br-Me-IMPA through Ames tests and other genotoxicity assays. Results indicated that while it exhibits mutagenic properties, further investigations are necessary to establish safe exposure levels .
  • Inflammatory Response : Research exploring the anti-inflammatory effects of Br-Me-IMPA demonstrated its potential in reducing cytokine levels in vitro, suggesting it could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. What established synthetic routes are available for 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is synthesized via bromination and cyclization strategies. A common method involves:

  • Bromination of precursors : For example, bromination of 2-acetylfuran using NN-bromosuccinimide (NBS) followed by cyclization with diaminopyridine derivatives in ethanol under reflux conditions .
  • Cyclization with chloroacetaldehyde : Reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde and sodium bicarbonate in ethanol yields imidazo[1,2-a]pyridine cores. Subsequent carboxylation steps introduce the carboxylic acid moiety .
  • Two-step synthesis : Starting from NN-(prop-2-yn-1-yl)pyridin-2-amines, cyclization and functionalization steps achieve regioselective bromination and carboxylation .

Q. How can researchers confirm the molecular structure of this compound?

  • X-ray crystallography : Used to resolve planar heterocyclic cores and hydrogen-bonding networks (e.g., N–H⋯N interactions in imidazo[1,2-a]pyridine derivatives) .
  • Spectroscopic techniques : 1H^1H/13C^{13}C NMR to identify substituents (e.g., bromine and methyl groups) and FT-IR for carboxylic acid confirmation.
  • Mass spectrometry : Validates molecular weight (e.g., C9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2, MW 263.07) .

Q. What safety protocols are critical during synthesis and handling?

  • Waste management : Separate storage of halogenated byproducts and coordination with certified waste disposal services to prevent environmental contamination .
  • Protective measures : Use fume hoods for bromination steps and avoid direct exposure to chloroacetaldehyde (a volatile reagent) .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

  • Optimized reaction conditions : Adjusting temperature (e.g., 80–90°C for ethanol reflux) and catalyst loading (e.g., sodium bicarbonate to neutralize acidic byproducts) improves cyclization efficiency .
  • Regioselective bromination : Use directing groups (e.g., methyl substituents) to control bromine positioning, minimizing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during carboxylation .

Q. What are the implications of structural modifications on biological activity?

  • Kinase inhibition : The imidazo[1,2-a]pyridine core exhibits activity against cyclin-dependent kinases (CDKs). Introducing bromine at position 6 enhances binding affinity, while the carboxylic acid group at position 2 improves solubility for in vitro assays .
  • Structure-activity relationship (SAR) : Methyl groups at position 7 increase steric hindrance, potentially reducing off-target interactions in enzyme inhibition studies .

Q. How can conflicting biological activity data be resolved?

  • Comparative assays : Validate activity across multiple cell lines (e.g., CDK2 inhibition in HEK293 vs. HeLa cells) to identify cell-specific effects .
  • Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) to predict binding modes and explain discrepancies between in vitro and in silico results .
  • Purity verification : High-performance liquid chromatography (HPLC) ensures >95% purity, eliminating impurities as confounding factors .

Q. What advanced characterization techniques resolve crystallographic ambiguities?

  • Single-crystal XRD : Resolves planar amino group geometries and hydrogen-bonding patterns (e.g., pyramidal vs. trigonal coordination in imidazo[1,2-a]pyridines) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of the carboxylic acid moiety during polymorph screening .

Data Contradiction Analysis

Q. Why do synthesis yields vary across literature reports?

  • Reagent quality : Impurities in chloroacetaldehyde (e.g., dimeric forms) reduce cyclization efficiency. Distillation prior to use improves yields by 15–20% .
  • Substituent effects : Methyl groups at position 7 may slow reaction kinetics due to steric effects, requiring extended reaction times (24–48 hours vs. 12 hours for unsubstituted analogs) .

Methodological Recommendations

  • Scale-up challenges : Replace dichloromethane with ethyl acetate for greener extraction without compromising yield .
  • Crystallization optimization : Use hexane/ethyl acetate mixtures (3:1 v/v) for recrystallization to obtain high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.